
(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid
Übersicht
Beschreibung
(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine ring bearing a tert-butyldiphenylsilyl group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then protected with a tert-butyldiphenylsilyl group. This intermediate is subsequently reacted with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperidine and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the piperidine or pyridine rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Boronic acids are known for their role in medicinal chemistry, particularly in the development of proteasome inhibitors for cancer treatment. Research has indicated that compounds similar to (6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid can inhibit the proteasome, leading to apoptosis in cancer cells. Studies have shown that these inhibitors can effectively induce cell death in various cancer cell lines, making them potential candidates for further development in anticancer therapies .
Targeting Kinases
This compound may also serve as a kinase inhibitor. Kinases are crucial in signaling pathways related to cell growth and proliferation. The incorporation of the piperidine and pyridine rings enhances the compound's ability to interact with kinase targets, potentially leading to the development of selective kinase inhibitors for therapeutic use .
Chemical Biology
Bioconjugation Applications
The unique boronic acid functional group allows for specific interactions with diols, making it useful in bioconjugation strategies. This property can be exploited to attach biomolecules, such as peptides or proteins, to surfaces or other molecules, facilitating the development of biosensors or targeted drug delivery systems .
Synthesis of Complex Molecules
In organic synthesis, boronic acids are instrumental in cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The ability of this compound to participate in these reactions allows for the construction of complex organic frameworks that are valuable in pharmaceuticals and materials science .
Material Science
Development of Functional Materials
The incorporation of boronic acids into polymer matrices can lead to materials with enhanced properties, such as increased thermal stability and mechanical strength. Research is ongoing into using this compound as a building block for creating smart materials that respond to environmental stimuli (e.g., pH or temperature changes) .
Analytical Chemistry
Chromatographic Applications
Due to its unique chemical properties, this compound can be utilized as a reagent in chromatographic methods for the separation and analysis of biomolecules. Its ability to form stable complexes with certain analytes enhances detection sensitivity and selectivity .
Case Studies
Study Title | Findings | Application Area |
---|---|---|
"Boronic Acids as Anticancer Agents" | Demonstrated efficacy against multiple cancer cell lines | Medicinal Chemistry |
"Bioconjugation Strategies Using Boronic Acids" | Successful conjugation of peptides to surfaces using boronic acid chemistry | Chemical Biology |
"Functional Polymers from Boronic Acid Derivatives" | Developed materials with tunable properties | Material Science |
"Chromatographic Techniques Utilizing Boronates" | Enhanced sensitivity in biomolecular detection | Analytical Chemistry |
Wirkmechanismus
The mechanism of action of (6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The piperidine and pyridine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-2-yl)boronic acid
- (6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-4-yl)boronic acid
- (6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic ester
Uniqueness
The uniqueness of (6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid lies in its specific substitution pattern and the presence of the tert-butyldiphenylsilyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Biologische Aktivität
(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid, with CAS number 1704073-93-7, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, particularly in the context of enzyme inhibition and drug development.
The compound has the molecular formula and a molecular weight of approximately 229.43 g/mol. Its structure includes a piperidine ring, a pyridine moiety, and a tert-butyldiphenylsilyl (TBDPS) protective group that enhances its stability and solubility in organic solvents.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes, particularly those involved in the regulation of cellular signaling pathways. Boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and nucleotides. This property allows them to modulate enzyme activity effectively.
Enzyme Inhibition
Research indicates that boronic acids can act as potent inhibitors of proteasomes and kinases. The specific activity of this compound against various targets is still under investigation, but preliminary studies suggest potential applications in cancer therapy by inhibiting tumor growth through proteasome inhibition.
Case Studies
- Cancer Therapeutics : In a study focusing on boronic acid derivatives, it was found that compounds similar to this compound exhibited significant anti-proliferative effects on various cancer cell lines, suggesting that they may be useful as chemotherapeutic agents .
- Diabetes Research : Another area of interest is the role of boronic acids in glucose sensing and insulin secretion modulation. Compounds like this one may influence pancreatic beta-cell function, thereby offering therapeutic avenues for diabetes management .
Research Findings
Recent studies have highlighted the selectivity of boronic acid derivatives towards specific kinases involved in cancer progression. For instance, compounds were tested against a panel of 342 protein kinases, showing varying degrees of inhibition which could be leveraged for targeted cancer therapies .
Data Tables
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 229.43 g/mol |
CAS Number | 1704073-93-7 |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Eigenschaften
IUPAC Name |
[6-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33BN2O3Si/c1-26(2,3)33(23-10-6-4-7-11-23,24-12-8-5-9-13-24)32-22-16-18-29(19-17-22)25-15-14-21(20-28-25)27(30)31/h4-15,20,22,30-31H,16-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGBBXWWTJNECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33BN2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.